3,6-dihydroxy-9H-fluoren-9-one
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Overview
Description
3,6-Dihydroxy-9H-fluoren-9-one is an organic compound with the molecular formula C13H8O3. It is a derivative of fluorenone, characterized by the presence of two hydroxyl groups at the 3 and 6 positions on the fluorenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydroxy-9H-fluoren-9-one typically involves the oxidation of fluorene derivatives. One common method is the Baeyer-Villiger oxidation, where fluorenone is treated with peracids to introduce the hydroxyl groups at the desired positions . Another approach involves the nitration of fluorenone followed by reduction and diazotization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize cost-effective reagents and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydroxy-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the fluorenone core, potentially altering its chemical properties.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
3,6-Dihydroxy-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-dihydroxy-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biomolecules. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9H-fluoren-9-one: A brominated derivative with different reactivity and applications.
2,7-Dihydroxy-9H-fluoren-9-one: Another hydroxylated fluorenone with distinct chemical properties and uses.
Uniqueness
3,6-Dihydroxy-9H-fluoren-9-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3,6-dihydroxyfluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSAGBLQSUWZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(C2=O)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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